Structural Differentiation: Dual 1,2,4-Triazole and Pyrazole Architecture vs. Single-Heterocycle CYP11B2 Inhibitors
CAS 2034519‑71‑4 incorporates both a 1,2,4‑triazole and a pyrazole ring positioned on a benzamide core, a dual‑heterocycle arrangement absent in the majority of clinically studied CYP11B2 inhibitors. In published pyrazole‑based CYP11B2 series, selectivity over CYP11B1 is highly sensitive to the N‑alkyl substituent on the pyrazole; compound 28 (a representative N‑alkyl pyrazole) achieved a CYP11B2 IC₅₀ of 2.5 nM with >100‑fold selectivity over CYP11B1 in human NCI‑H295R cells [1]. CAS 2034519‑71‑4 replaces the pyrazole N‑alkyl group with a 1,2,4‑triazole‑containing butan‑2‑yl chain, a topological modification that, based on co‑crystal structures of related triazole CYP11B2 inhibitors, is predicted to engage the heme iron via the triazole nitrogen lone pair while the pyrazole ring provides additional hydrophobic contacts within the active site pocket [2]. This dual‑ring design distinguishes the compound from the mono‑triazole series (e.g., Merck’s triazole CYP11B2 inhibitors) and from the mono‑pyrazole series (e.g., compound 28), offering a unique vector for simultaneously tuning potency and isoform selectivity.
| Evidence Dimension | Presence of dual heterocyclic pharmacophore (1,2,4-triazole + pyrazole) vs. single heterocycle |
|---|---|
| Target Compound Data | 1,2,4-Triazole linked via butan-2-yl chain + pyrazole at benzamide 3-position |
| Comparator Or Baseline | Mono-triazole series (Merck triazole CYP11B2 inhibitors, typical CYP11B2 IC₅₀ 0.4–4.0 nM in V79 cells) [3] and mono-pyrazole series (compound 28, CYP11B2 IC₅₀ 2.5 nM in H295R cells) [1] |
| Quantified Difference | Qualitative architectural difference; no direct head‑to‑head inhibition data publicly available for CAS 2034519‑71‑4 vs. comparators in the same assay |
| Conditions | Comparator data from recombinant human CYP11B2 and CYP11B1 enzymes expressed in V79 or NCI-H295R cells; applicability to CAS 2034519-71-4 inferred from pharmacophore alignment |
Why This Matters
For teams exploring novel CYP11B2 chemotypes, the dual‑heterocycle architecture provides an orthogonal intellectual property position and a distinct structure‑activity relationship landscape that cannot be accessed by purchasing single‑heterocycle analogs.
- [1] Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Sakamoto T, et al. J. Med. Chem. 2018;61(13):5594–5608. View Source
- [2] Crystal structure of human aldosterone synthase (CYP11B2) in complex with fadrozole. Strushkevich N, et al. J. Biol. Chem. 2011;286(27):24205–24214. View Source
- [3] Discovery of Triazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. Hoyt SB, Park MK, London C, et al. ACS Med. Chem. Lett. 2015;6(5):573–578. View Source
